molecular formula C18H22N4O3S2 B8058516 2-[4-(2-methylsulfonylphenyl)piperazin-1-yl]-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one

2-[4-(2-methylsulfonylphenyl)piperazin-1-yl]-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one

Cat. No.: B8058516
M. Wt: 406.5 g/mol
InChI Key: JSQPAEVPPSCQMV-UHFFFAOYSA-N
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Description

2-[4-(2-methylsulfonylphenyl)piperazin-1-yl]-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one is a chemical compound listed in the PubChem database

Chemical Reactions Analysis

2-[4-(2-methylsulfonylphenyl)piperazin-1-yl]-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(2-methylsulfonylphenyl)piperazin-1-yl]-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is used in biological studies to understand its effects on different biological systems and pathways.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2-methylsulfonylphenyl)piperazin-1-yl]-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Properties

IUPAC Name

2-[4-(2-methylsulfonylphenyl)piperazin-1-yl]-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c1-27(24,25)16-5-3-2-4-15(16)21-7-9-22(10-8-21)18-19-14-6-11-26-12-13(14)17(23)20-18/h2-5H,6-12H2,1H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQPAEVPPSCQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C4=C(N3)CCSC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C4=C(N3)CCSC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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